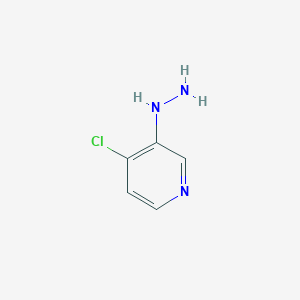

4-Chloro-3-hydrazinylpyridine

Description

Overview of Substituted Pyridine (B92270) Derivatives in Chemical Research

Substituted pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that feature prominently in numerous areas of chemical research and industry. researchgate.netbohrium.com The pyridine ring is a structural motif found in many biologically significant compounds and is a core component of various drugs. researchgate.net The development of synthetic methodologies for creating polysubstituted pyridines is a topic of significant interest, with numerous strategies reported, including cycloaddition, multicomponent reactions (MCRs), and transition metal-catalyzed C-H activation. researchgate.netbohrium.comacs.orgorganic-chemistry.org

The versatility of the pyridine scaffold allows for fine-tuning of a molecule's steric and electronic properties, which is crucial in drug design and materials science. Researchers continuously explore novel methods, such as those involving ruthenium-catalyzed cycloisomerization or photoinduced single-electron transfer events, to access synthetically valuable substituted pyridines. organic-chemistry.orgorganic-chemistry.org These efforts aim to create diverse organic molecules efficiently, often utilizing green chemistry principles to minimize environmental impact. bohrium.com The wide applicability of these derivatives in pharmaceuticals, agrochemicals, and as ligands for metal coordination underscores their enduring importance in synthetic chemistry. researchgate.net

Significance of the Hydrazine (B178648) Moiety in Heterocyclic Chemistry

The hydrazine moiety (–NHNH₂) is a highly reactive and valuable functional group in the synthesis of heterocyclic compounds. researchgate.net Its utility stems from its nature as a potent dinucleophile, enabling it to react with various electrophiles to form a wide array of cyclic structures. Hydrazides and hydrazones, which are derivatives of hydrazine, are key intermediates in the synthesis of heterocycles like pyrazoles, pyridazines, and 1,2,4-triazoles. researchgate.netenamine.net

The condensation of hydrazine with dicarbonyl compounds is a classic and powerful "click chemistry" reaction for rapidly assembling diverse chemical libraries. enamine.net Furthermore, the hydrazine group is a key component in many biologically active molecules, including pharmaceuticals. enamine.netnih.gov For instance, synthetic nucleoside mimics containing hydrazine or its derivatives have been explored for their potential as antiviral and anticancer agents. nih.govresearchgate.net The ability of the hydrazine functional group to act as a linchpin in cyclization reactions makes it an indispensable tool for synthetic chemists aiming to construct complex, nitrogen-containing heterocyclic systems. arkat-usa.org

Positioning of 4-Chloro-3-hydrazinylpyridine within the Broader Chlorohydrazinylpyridine Class

The chlorohydrazinylpyridine class consists of several structural isomers, each defined by the substitution pattern of the chlorine atom and the hydrazine group on the pyridine ring. The specific positions of these functional groups significantly influence the molecule's reactivity and the synthetic pathways for which it is best suited. For example, nucleophilic substitution of a halogen in various chloropyridines with hydrazine hydrate (B1144303) is a common method to prepare these compounds. researchgate.net

This compound is a distinct member of this class, characterized by the hydrazine group at position 3 and the chlorine atom at position 4. This arrangement differentiates it from other common isomers, such as 3-chloro-2-hydrazinylpyridine or 4-chloro-2-hydrazinylpyridine. chemicalbook.comchemsrc.com The electronic properties of the pyridine ring are modulated by both the electron-donating hydrazine group and the electron-withdrawing chlorine atom, leading to a unique reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆ClN₃ bldpharm.comchemscene.combiosynth.com |

| Molecular Weight | 143.57 g/mol chemscene.combiosynth.com |

| CAS Number | 478361-36-3 bldpharm.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | SIWLSWPWHGSLLI-UHFFFAOYSA-N sigmaaldrich.com |

| Compound Name | Structure | CAS Number |

|---|---|---|

| This compound |  | 478361-36-3 bldpharm.comsigmaaldrich.com |

| 3-Chloro-2-hydrazinylpyridine |  | 22841-92-5 chemicalbook.com |

| 4-Chloro-2-hydrazinylpyridine |  | 364757-36-8 chemsrc.com |

| 3-Chloro-4-hydrazinylpyridine |  | 23589-59-5 chemscene.combiosynth.com |

Scope and Research Avenues for this compound

Currently, this compound is primarily utilized as a specialized organic building block in chemical synthesis. bldpharm.com Its bifunctional nature—possessing both a nucleophilic hydrazine group and a pyridine ring activated by a halogen—opens up numerous avenues for constructing more elaborate molecules.

A significant research direction involves using the hydrazine moiety as a handle for cyclization reactions. Hydrazinylpyridines are versatile precursors for the synthesis of fused heterocyclic systems such as researchgate.netorganic-chemistry.orgenamine.nettriazolo[4,3-a]pyridines. beilstein-journals.org These scaffolds are present in a number of compounds with demonstrated biological activities, including herbicidal, antifungal, and neuroprotective properties. beilstein-journals.org The reaction of this compound with suitable reagents could lead to novel triazolopyridine derivatives, where the chlorine atom at the 7-position (in the resulting fused system) remains available for further functionalization via cross-coupling or nucleophilic substitution reactions.

For example, research on related isomers has shown the synthesis of 7-Chloro-3-(2-chlorophenyl)- researchgate.netorganic-chemistry.orgenamine.nettriazolo[4,3-a]pyridine from (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine, demonstrating the utility of the chlorohydrazinylpyridine core in building complex triazoles. orgsyn.orgresearchgate.net Similar strategies could be applied to the 4-chloro-3-hydrazinyl isomer to explore new chemical space. The development of novel compounds derived from this specific isomer could be of interest for applications in medicinal chemistry and materials science, warranting further investigation into its synthetic potential. beilstein-journals.orgevitachem.com

Structure

3D Structure

Properties

IUPAC Name |

(4-chloropyridin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-2-8-3-5(4)9-7/h1-3,9H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWLSWPWHGSLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Hydrazinylpyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 4-Chloro-3-hydrazinylpyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the hydrazine (B178648) moiety. The pyridine ring protons, being in an aromatic system, will appear in the downfield region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring will influence their precise chemical shifts. The protons of the hydrazine group (-NHNH₂) are expected to show broader signals due to quadrupole effects of the nitrogen atoms and chemical exchange. The chemical shift of these protons can vary over a wide range and is sensitive to solvent, concentration, and temperature. For similar hydrazinopyridine compounds, these signals have been observed in the range of 3.5 to 4.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0-8.2 | Singlet | - |

| H-5 | ~7.0-7.2 | Doublet | ~5.0 |

| H-6 | ~8.1-8.3 | Doublet | ~5.0 |

| -NH- | Variable (broad) | Singlet | - |

| -NH₂ | Variable (broad) | Singlet | - |

| Note: The predicted values are based on the analysis of related structures and general NMR principles. Actual experimental values may vary. |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (110-160 ppm). The carbon atom attached to the chlorine (C-4) and the carbon bearing the hydrazine group (C-3) will have their chemical shifts significantly influenced by these substituents. For pyridine itself, the chemical shifts are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4). testbook.com The substituents in this compound will cause shifts from these values.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145-150 |

| C-3 | ~130-135 |

| C-4 | ~140-145 |

| C-5 | ~120-125 |

| C-6 | ~148-152 |

| Note: The predicted values are based on the analysis of related structures and general NMR principles. Actual experimental values may vary. |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their ortho-relationship on the pyridine ring. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-2, C-5, and C-6 based on the previously assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₅H₆ClN₃), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (for ³⁵Cl) | 144.0323 |

| [M+H]⁺ (for ³⁷Cl) | 146.0294 |

| Note: These are calculated values for the protonated molecule. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C=N, C=C, and C-Cl functional groups. The N-H stretching vibrations of the hydrazine group are expected to appear as medium to weak bands in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations will likely be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower wavenumber region, generally between 600 and 800 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3100 - 3400 | Medium - Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium - Strong |

| N-H Bend (Hydrazine) | 1550 - 1650 | Medium |

| C-Cl Stretch | 600 - 800 | Medium - Strong |

| Note: The predicted values are based on the analysis of related structures and general FT-IR correlation tables. Actual experimental values may vary. |

Raman Spectroscopy

No experimental Raman spectra for solid-state or solution-phase this compound have been published in the reviewed scientific literature. For related compounds, Raman spectroscopy is a valuable tool for identifying vibrational modes of the pyridine ring and the hydrazinyl group nih.gov. Such a spectrum would be expected to show characteristic peaks for C-H, C-N, and C-C stretching and bending vibrations within the pyridine ring, as well as N-H stretching and bending modes from the hydrazinyl substituent. The C-Cl stretching vibration would also be present at a characteristic frequency. However, without experimental data, a detailed analysis of peak positions and intensities for the title compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, there is no specific published research detailing the UV-Vis absorption spectrum of this compound. This technique is used to study the electronic transitions within a molecule, typically revealing π→π* and n→π* transitions for aromatic and heteroaromatic compounds nih.gov. For a substituted pyridine like this compound, one would anticipate absorption bands in the UV region corresponding to electronic transitions within the pyridine ring, which would be influenced by the electronic effects of the chloro and hydrazinyl substituents. The solvent environment would also be expected to cause shifts in the absorption maxima. Without experimental spectra, a discussion of its specific electronic transitions, absorption maxima (λmax), and molar absorptivity remains speculative.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate a crystal structure for this compound. Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing critical information on the crystal system, space group, bond lengths, angles, and intermolecular interactions researchgate.net. While crystal structures for numerous derivatives of other isomers like 3-chloro-2-hydrazinylpyridine are available, this information cannot be extrapolated to the title compound nih.govscispace.comnih.gov.

Without a solved crystal structure, the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound are unknown.

No experimental data exists for the bond lengths, bond angles, or dihedral angles of this compound. A table of these parameters cannot be generated.

The precise conformation of the hydrazinyl group relative to the pyridine ring and the planarity of the molecule in the solid state are unknown without XRD data.

Intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group and the pyridine nitrogen, are crucial in defining the crystal packing. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions based on crystallographic data researchgate.netmdpi.com. In the absence of a crystal structure for this compound, no such analysis can be performed, and its crystal packing motifs remain unelucidated.

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Hydrazinylpyridine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is the primary site of reactivity in 4-Chloro-3-hydrazinylpyridine. The terminal nitrogen atom (NH₂) is strongly nucleophilic, enabling it to readily attack electrophilic centers. This reactivity is the foundation for condensation and cyclization reactions, which are fundamental to the synthetic utility of this compound.

A hallmark reaction of hydrazines is their condensation with carbonyl compounds. This compound reacts with a wide range of aldehydes and ketones to form stable hydrazone derivatives. This reaction involves the formation of a carbon-nitrogen double bond (C=N), replacing the carbonyl oxygen atom.

The formation of a hydrazone from this compound and a carbonyl compound is a two-stage process, characteristic of nucleophilic addition-elimination reactions at the carbonyl carbon.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This initial addition is typically rapid and reversible.

The yield and rate of hydrazone formation are significantly influenced by several reaction parameters. Careful control of these conditions is essential for optimizing the synthesis of specific hydrazone derivatives of this compound.

pH: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4-6) are typically optimal. In this range, the carbonyl group is sufficiently activated by protonation to enhance its electrophilicity, while the hydrazine remains largely unprotonated and thus maintains its nucleophilicity. In strongly acidic solutions, the hydrazine is protonated, rendering it non-nucleophilic, which slows or halts the reaction. In neutral or basic media, the reaction may be slow due to the lower electrophilicity of the unprotonated carbonyl group.

Catalysts: A catalytic amount of acid, such as acetic acid or hydrochloric acid, is commonly added to accelerate the dehydration step. nih.gov

Solvents: The choice of solvent can affect reaction rates and yields. Alcohols, such as ethanol (B145695) or methanol, are frequently used as they can dissolve both reactants. nih.gov For certain reactions, aprotic solvents like 1,4-dioxane (B91453) are employed, often with refluxing to drive the reaction to completion. nih.gov

Temperature: Heating the reaction mixture, often to reflux, increases the reaction rate and helps to shift the equilibrium towards the product by removing water. nih.gov

Reactant Structure: The steric and electronic properties of the aldehyde or ketone reactant affect the reaction rate. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. Electron-withdrawing groups on the carbonyl compound can enhance its electrophilicity and increase the reaction rate.

The data below illustrates the synthesis of a hydrazone from a pyridine (B92270) derivative analogous to the subject compound, highlighting typical reaction conditions and yields.

| Hydrazine Derivative | Carbonyl Compound | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cyanoacetyl hydrazine | 3-Acetylpyridine | 1,4-Dioxane | Reflux, 2h | 74% | nih.gov |

| 2-(1-(Pyridin-3-yl)ethylidene)hydrazine-1-carbothioamide | Salicylaldehyde | 1,4-Dioxane | Reflux, 3h | 68% | nih.govsemanticscholar.org |

| Hippuric hydrazide | 3-Pyridinecarboxaldehyde | Ethanol | Reflux | 65% | rdd.edu.iq |

The hydrazine group of this compound is a key functional group for the construction of fused bicyclic and polycyclic heterocyclic systems. Through intramolecular cyclization reactions, the pyridine ring can be annulated with other heterocyclic rings, such as triazole or pyrazole (B372694).

The reaction of hydrazinopyridines with single-carbon electrophiles provides a direct route to fused nih.govrdd.edu.iqgoogle.comtriazolopyridine systems. For this compound, the hydrazine moiety is at the 3-position. Cyclization involving the adjacent pyridine ring nitrogen (at position 2) leads to the formation of a 7-chloro- nih.govrdd.edu.iqgoogle.comtriazolo[4,3-b]pyridine ring system, which is an isomer and analogue of the nih.govrdd.edu.iqgoogle.comtriazolo[4,3-a]pyridine system formed from 2-hydrazinopyridines. journalagent.com

The general synthetic strategy involves two steps:

Acylation/Condensation: The terminal nitrogen of the hydrazine group reacts with a one-carbon synthon.

Cyclodehydration: The intermediate undergoes an intramolecular cyclization by attacking the pyridine nitrogen at the 2-position, followed by the elimination of a molecule (e.g., water or ethanol) to form the aromatic triazole ring.

A variety of reagents can serve as the one-carbon component, leading to different substituents at the 3-position of the resulting triazolo ring. journalagent.com

| One-Carbon Synthon | Resulting 3-Substituent | Typical Conditions | Reference |

|---|---|---|---|

| Triethyl orthoformate | -H | Reflux | journalagent.com |

| Acetic Anhydride / Acetic Acid | -CH₃ | Heat, followed by cyclizing agent | journalagent.com |

| Carbon Disulfide (CS₂) | -SH (Thione) | Base, heat | journalagent.com |

| Ethyl Chloroformate | -OH (Oxo) | Heat | journalagent.com |

| Urea | -NH₂ | Fusion / High temperature | journalagent.com |

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be efficiently achieved by annulating a pyrazole ring onto a pre-existing pyridine core. cdnsciencepub.comnih.gov this compound is an ideal precursor for this transformation. The reaction typically employs a 1,3-dielectrophilic synthon, such as a 1,3-dicarbonyl compound or its equivalent, which provides the three carbon atoms necessary to complete the pyrazole ring. nih.gov

The reaction mechanism is a variation of the Knorr pyrazole synthesis and generally proceeds as follows:

Initial Condensation: One of the carbonyl groups of the 1,3-dicarbonyl compound condenses with the terminal amino group of the this compound to form a hydrazone intermediate.

Intramolecular Cyclization: The second carbonyl group then undergoes an intramolecular electrophilic attack from the C2 position of the pyridine ring.

Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

The chloro-substituent at the original C4 position of the pyridine ring becomes located at the 7-position of the final pyrazolo[3,4-b]pyridine product. The substituents on the 1,3-dicarbonyl starting material determine the substitution pattern at the 5- and 6-positions of the fused ring system.

| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | R¹ Substituent | R² Substituent | Resulting Substituents on Pyrazolo[3,4-b]pyridine | Reference |

|---|---|---|---|---|

| Acetylacetone | -CH₃ | -CH₃ | 5,6-dimethyl | nih.gov |

| Benzoylacetone | -Ph | -CH₃ | 5-methyl-6-phenyl (or 5-phenyl-6-methyl) | nih.gov |

| Dibenzoylmethane | -Ph | -Ph | 5,6-diphenyl | |

| Ethyl acetoacetate | -CH₃ | -OEt | 5-methyl-6-hydroxy | nih.gov |

This synthetic route is highly versatile and provides access to a wide array of substituted 7-chloro-1H-pyrazolo[3,4-b]pyridines by varying the 1,3-dicarbonyl reactant.

Cyclization Reactions Leading to Fused Heterocyclic Systems

Investigation of Reaction Selectivity in Annulation Processes

Annulation reactions involving this compound are of significant interest as they lead to the formation of fused bicyclic heterocyclic systems, such as pyrazolopyridines. The selectivity of these reactions is dictated by the reaction conditions and the nature of the cyclizing agent.

The hydrazine group in this compound contains two nitrogen atoms with different nucleophilicities. This allows for the construction of a pyrazole ring fused to the pyridine core. For instance, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-c]pyridines. The regioselectivity of this cyclization depends on which nitrogen atom of the hydrazine moiety initiates the cyclization and which electrophilic center of the dicarbonyl compound is attacked.

In a typical reaction, the more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups, followed by intramolecular condensation of the other nitrogen onto the second carbonyl group, leading to the formation of the pyrazole ring. The chlorine atom at the C4 position of the original pyridine ring remains on the newly formed pyrazolo[3,4-c]pyridine scaffold, offering a handle for further functionalization.

The selectivity of these annulation processes can be influenced by several factors:

Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the rate and selectivity of the cyclization.

Nature of the Cyclizing Agent: The structure of the 1,3-dicarbonyl compound or other cyclizing agent will determine the substitution pattern on the newly formed pyrazole ring.

Electronic Effects: The electron-withdrawing nature of the chlorine atom and the pyridine ring nitrogen can influence the nucleophilicity of the hydrazine moiety and the subsequent cyclization pathway.

The resulting 5-chloropyrazolo[3,4-c]pyridine core is a valuable scaffold that can be further elaborated through various chemical transformations, demonstrating the utility of selective annulation processes in building molecular complexity.

Oxidation Reactions of the Hydrazine Group

The hydrazine group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of a diazene, which may be unstable. More vigorous oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the formation of the corresponding amine or complete removal of the nitrogen functionality to yield 4-chloropyridine.

Common oxidizing agents that can be employed for the oxidation of hydrazines include:

| Oxidizing Agent | Potential Product(s) |

| Hydrogen peroxide | Diazene, amine |

| Potassium permanganate | Amine, cleavage products |

| Lead(IV) acetate | Diazene |

| Air/Oxygen | Diazene (often catalyzed) |

The presence of the electron-withdrawing chloro- and pyridyl- groups is expected to influence the oxidation potential of the hydrazine moiety. The reaction can be complex, and careful control of conditions is necessary to achieve selective transformation. In some cases, the oxidation can be coupled with subsequent reactions, such as the in-situ trapping of reactive intermediates.

Reduction Reactions of the Hydrazine Group

The hydrazine group in this compound can undergo reductive cleavage of the N-N bond to yield the corresponding 3-amino-4-chloropyridine (B21944). This transformation is a useful synthetic strategy for introducing an amino group at the C3 position.

A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common method. Other reagents capable of cleaving the N-N bond include sodium dithionite, zinc in acetic acid, or titanium(III) chloride. rsc.org

| Reducing Agent | Product |

| H₂, Pd/C | 3-Amino-4-chloropyridine |

| Na₂S₂O₄ | 3-Amino-4-chloropyridine |

| Zn, CH₃COOH | 3-Amino-4-chloropyridine |

| TiCl₃ | 3-Amino-4-chloropyridine rsc.org |

The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule. For instance, catalytic hydrogenation might also lead to the reduction of the pyridine ring or hydrodechlorination under harsh conditions. Therefore, milder and more chemoselective methods are often preferred. The resulting 3-amino-4-chloropyridine is a versatile intermediate for further synthetic transformations.

Nucleophilic Substitution Reactions at the Pyridine Chlorine Atom

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring nitrogen activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride ion.

Replacement of Chloride with Various Nucleophiles (e.g., amines, thiols)

A wide range of nucleophiles can be used to displace the chlorine atom, leading to a variety of 4-substituted-3-hydrazinylpyridines.

Amines: Primary and secondary amines can react with this compound to form the corresponding 4-amino-3-hydrazinylpyridine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can readily displace the chlorine atom to form 4-thioether-3-hydrazinylpyridines.

The reactivity of the nucleophile and the reaction conditions will influence the outcome of the substitution.

Regioselectivity and Chemoselectivity in Chloride Displacement

In this compound, two primary reactive sites could potentially interact with nucleophiles: the C4-chloro position and the hydrazine group.

Regioselectivity: Nucleophilic attack is highly favored at the C4 position due to the activation by the ring nitrogen and the good leaving group ability of the chloride ion. The hydrazine group itself is nucleophilic and generally does not undergo substitution.

Chemoselectivity: When using nucleophiles that are also bases, there is a potential for side reactions, such as deprotonation of the hydrazine group. However, under typical SNAr conditions, the nucleophilic substitution at the C4 position is the predominant reaction pathway. The choice of a non-nucleophilic base can be crucial to avoid competitive reactions. The inherent nucleophilicity of the hydrazine moiety must also be considered, as it could potentially react with other electrophiles present in the reaction mixture, although intramolecular reactions are less likely under standard SNAr conditions.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C4 position.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It allows for the formation of a C-C bond, introducing aryl, heteroaryl, or alkyl groups at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the chloropyridine with amines to form C-N bonds. It offers a versatile method for the synthesis of 4-amino-3-hydrazinylpyridine derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces an alkynyl group at the C4 position.

The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent. The hydrazine group may require protection in some cases to prevent interference with the catalytic cycle, although many modern catalytic systems exhibit high functional group tolerance.

Below is a table summarizing potential cross-coupling reactions of this compound:

| Reaction Name | Coupling Partner | Product |

| Suzuki-Miyaura | R-B(OH)₂ | 4-R-3-hydrazinylpyridine |

| Buchwald-Hartwig | R₂NH | 4-(R₂N)-3-hydrazinylpyridine |

| Sonogashira | R-C≡CH | 4-(R-C≡C)-3-hydrazinylpyridine |

These metal-catalyzed transformations significantly expand the synthetic utility of this compound, providing access to a diverse array of substituted pyridine derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. While specific examples of Suzuki-Miyaura coupling with this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of this reaction with other chloro-heterocycles, especially chloropyridines. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.

The general catalytic cycle for the Suzuki-Miyaura reaction is understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl chloride to a Pd(0) complex is often the rate-limiting step, and the reactivity of aryl chlorides can be lower than that of the corresponding bromides or iodides. However, the development of advanced catalyst systems, particularly those employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides, including electron-deficient ones like chloropyridines, highly efficient.

For this compound, the chlorine atom at the 4-position is the primary site for the Suzuki-Miyaura coupling. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the oxidative addition of the C-Cl bond to the palladium catalyst. The presence of the hydrazinyl group at the 3-position may influence the electronic properties of the pyridine ring and could potentially coordinate with the palladium center, which might affect the reaction's efficiency. However, successful couplings have been demonstrated on a wide variety of substituted chloropyridines.

A typical reaction setup would involve the this compound, a boronic acid or its ester derivative, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

This table presents generalized conditions based on literature for similar chloro-heterocyclic substrates and is intended to be illustrative of potential conditions for this compound.

Iron-Catalyzed Coupling Reactions

In recent years, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. Iron, being abundant and less toxic, is an attractive choice for catalysis. While specific applications of iron-catalyzed coupling with this compound are not widely reported, the general principles of these reactions with other aryl chlorides can be applied.

Iron-catalyzed C-C cross-couplings often involve the reaction of an aryl halide with an organometallic reagent, such as a Grignard reagent (Kumada-type coupling) or an organoboron species. The mechanism of iron-catalyzed cross-coupling is still a subject of active research but is thought to involve iron species in various oxidation states.

For this compound, an iron-catalyzed coupling would likely proceed at the C-Cl bond. The reaction conditions typically involve an iron salt as a catalyst, a suitable ligand (though some systems are ligand-free), and the coupling partner. The functional group tolerance of iron-catalyzed reactions can sometimes be a challenge, and the reactivity of the hydrazinyl group would need to be considered. It might require protection or the use of specific catalytic systems that are compatible with it.

A protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides has been developed, which could potentially be adapted for this compound. nih.gov This would involve an iron/B₂pin₂ catalytic system. nih.gov

Table 2: General Conditions for Iron-Catalyzed Cross-Coupling of Aryl Chlorides

| Iron Catalyst | Ligand | Coupling Partner | Solvent | Temperature |

|---|---|---|---|---|

| FeCl₂ | TMEDA | Alkyl Grignard | THF | Room Temp to Reflux |

| Fe(acac)₃ | None | Aryl Grignard | THF/NMP | Room Temp |

This table provides a general overview of conditions used for iron-catalyzed coupling of aryl chlorides and may serve as a starting point for developing a protocol for this compound.

Exploration of Other Reactive Sites and Reaction Mechanisms

Beyond the C-Cl bond, this compound possesses other reactive sites, primarily the hydrazinyl group and the pyridine ring itself.

The hydrazinyl group is a potent nucleophile and can undergo a variety of reactions. The terminal nitrogen atom can react with electrophiles. For instance, condensation with aldehydes and ketones would yield the corresponding hydrazones. This reactivity is a common pathway for the derivatization of hydrazinyl-containing compounds. Reaction with acylating agents, such as acid chlorides or anhydrides, would produce acylhydrazides. The hydrazinyl moiety can also be a key component in the synthesis of various heterocyclic rings, such as pyrazoles, triazoles, and pyridazines, through cyclocondensation reactions with appropriate bifunctional electrophiles. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole ring.

The pyridine nitrogen atom imparts basic properties to the molecule and can be protonated or alkylated. Its presence also activates the ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions, although the directing effects of the chloro and hydrazinyl groups would also play a role.

The reactivity of the chlorine atom is not limited to cross-coupling reactions. It is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the 4-position. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride under suitable conditions, often requiring elevated temperatures. The mechanism of such reactions on related chloro-heterocycles, like 4-chloroquinazoline, has been studied and is proposed to proceed through a zwitterionic Meisenheimer complex.

Computational and Theoretical Investigations of 4 Chloro 3 Hydrazinylpyridine

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

DFT studies serve as a powerful tool to investigate the fundamental properties of a molecule from a quantum mechanical perspective. For 4-Chloro-3-hydrazinylpyridine, these calculations would reveal details about its preferred three-dimensional structure, electronic characteristics, and vibrational modes.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis would also be performed to identify different spatial arrangements of the hydrazinyl group relative to the pyridine (B92270) ring and to determine their relative stabilities.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only as specific data is unavailable.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP 6-311G++) |

|---|---|---|

| Bond Length | C4-Cl | Data not available |

| Bond Length | C3-N (hydrazinyl) | Data not available |

| Bond Angle | C3-C4-C5 | Data not available |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative) This table is for illustrative purposes only as specific data is unavailable.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. This correlation helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. For this compound, this would involve identifying characteristic stretching and bending frequencies for the C-Cl, N-H, and C=N bonds.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the structure and assign specific resonances to individual atoms in the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for exploring the pathways of chemical reactions, allowing for the investigation of intermediates and transition states that may be difficult to observe experimentally.

Energy Profiles and Kinetic Parameters for Cyclization Reactions

The hydrazinyl moiety in this compound makes it a prime candidate for intramolecular and intermolecular cyclization reactions, often leading to the formation of fused heterocyclic systems such as pyrazolopyridines or triazolopyridines. researchgate.netacs.org Computational chemistry provides powerful tools to investigate the mechanisms, feasibility, and rates of these transformations by calculating reaction energy profiles and kinetic parameters.

A theoretical investigation into the cyclization of this compound would typically involve the use of Density Functional Theory (DFT) to map the potential energy surface of the reaction. This process identifies the structures and energies of reactants, transition states, intermediates, and products.

Key computational outputs would include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed, calculated as the energy difference between the reactant and the transition state. A lower activation energy indicates a faster reaction.

Reaction Enthalpy (ΔH): The net energy change of the reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Activation (ΔG‡): This parameter combines enthalpy and entropy changes and is crucial for determining the reaction rate constant under specific temperature and pressure conditions.

For instance, in a potential cyclization reaction with a one-carbon electrophile (e.g., formic acid), the terminal nitrogen of the hydrazinyl group could initiate a nucleophilic attack, followed by ring closure and dehydration to form a triazolopyridine derivative. The energy profile would detail the energy of each step, revealing the rate-determining step (the one with the highest activation barrier). mdpi.com

Table 1: Hypothetical Kinetic Parameters for a Cyclization Reaction of this compound

| Parameter | Description | Predicted Significance |

| Activation Energy (Ea) | Energy barrier for the rate-determining step. | Determines the feasibility and speed of the cyclization under thermal conditions. |

| Pre-exponential Factor (A) | Relates to the frequency of molecular collisions in the correct orientation for reaction. | Influences the overall reaction rate; calculable via transition state theory. |

| Rate Constant (k) | Quantifies the rate of the reaction, derived from the Arrhenius equation using Ea and A. | A key predictor of product formation over time. |

| Gibbs Free Energy (ΔG‡) | The free energy barrier, incorporating entropic effects. | Provides a more complete picture of reaction spontaneity and rate than Ea alone. |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural and Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate a molecule's structural or physicochemical properties with a specific activity or property. mdpi.com While often used for biological activity, QSAR can also predict chemical reactivity or physical properties. For this compound, a QSAR study would involve calculating a variety of molecular descriptors. nih.govnih.gov

These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula and connectivity (e.g., molecular weight, atom counts).

Topological Descriptors: Numerical representations of molecular branching and shape.

Geometrical Descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Calculated from the electronic wavefunction (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com

A QSAR model for predicting a property like reaction rate or solvent affinity would be built using multiple linear regression or machine learning algorithms to find the statistical relationship between a set of these descriptors and the property of interest.

Table 2: Key Structural and Electronic Descriptors for QSAR Analysis of this compound

| Descriptor Class | Descriptor Example | Information Provided |

| Constitutional | Molecular Weight (MW) | Basic property affecting diffusion and transport. |

| Geometrical | Polar Surface Area (PSA) | Sum of surface areas of polar atoms; influences hydrogen bonding potential and membrane permeability. |

| Electronic | Dipole Moment | Measure of overall molecular polarity; affects solubility and intermolecular interactions. |

| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| Quantum-Chemical | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons (electrophilicity). |

| Quantum-Chemical | HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. The MEP map is color-coded to indicate different potential regions:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are sites prone to nucleophilic attack.

Green: Regions of near-zero or neutral potential.

For this compound, the MEP map is expected to show distinct features that govern its reactivity. nih.gov The nitrogen atoms of the pyridine ring and the hydrazinyl group would be the most electron-rich centers, displaying strong negative potential (red regions). These sites are the primary targets for protonation and interaction with electrophiles. slideshare.net Conversely, the hydrogen atoms attached to the hydrazinyl group and, to a lesser extent, the hydrogen atoms on the pyridine ring, would exhibit positive potential (blue regions), making them potential hydrogen bond donors. The chlorine atom would influence the electronic distribution on the ring, but its direct environment would likely show a mix of neutral to slightly negative potential.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics

| Molecular Region | Predicted MEP Value | Implied Reactivity |

| Pyridine Ring Nitrogen (N1) | Strongly Negative | Primary site for electrophilic attack, protonation, and metal coordination. |

| Hydrazinyl Group Nitrogens (N-N) | Negative | Nucleophilic centers, active in cyclization reactions and as hydrogen bond acceptors. |

| Hydrazinyl Group Hydrogens (-NH2) | Positive | Potential sites for hydrogen bond donation to electronegative atoms. |

| Aromatic Ring Hydrogens (C-H) | Slightly Positive | Less reactive than hydrazinyl hydrogens but can participate in weaker interactions. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. mdpi.comyoutube.com A key feature of NBO analysis is the ability to quantify stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals within and between molecules. This is accomplished through a second-order perturbation theory analysis. huntresearchgroup.org.uk

The stabilization energy (E(2)) associated with a donor-acceptor interaction is a direct measure of its strength. For this compound, NBO analysis would reveal key intramolecular and intermolecular interactions.

Intramolecular Interactions:

Hyperconjugation: Delocalization of electron density from a filled bonding orbital (e.g., C-H or N-H) or a lone pair into an adjacent empty anti-bonding orbital (e.g., π* of the pyridine ring or σ* of a C-Cl bond). This delocalization contributes to molecular stability. For example, the lone pair on the hydrazinyl nitrogen adjacent to the ring can delocalize into the ring's π* system.

Intermolecular Interactions:

Hydrogen Bonding: A strong hydrogen bond would be identified as a significant E(2) value for the interaction between a lone pair (LP) on a nitrogen or oxygen atom of an acceptor molecule and the anti-bonding orbital (σ*) of an N-H bond in a donor this compound molecule. nih.gov

Table 4: Plausible NBO Donor-Acceptor Interactions and Their Significance

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Predicted Significance |

| LP (N) on Pyridine Ring | σ* (N-H) of another molecule | Intermolecular H-Bond | A strong interaction, indicating the pyridine nitrogen is a potent hydrogen bond acceptor. |

| LP (N) on Hydrazinyl Group | π* (C=C) of Pyridine Ring | Intramolecular Resonance | Contributes to the electronic communication between the substituent and the ring. |

| σ (C-H) on Pyridine Ring | σ* (C-Cl) on the same molecule | Intramolecular Hyperconjugation | Minor stabilization effect influencing bond lengths and electron distribution. |

| LP (N) on Hydrazinyl Group (-NH2) | σ* (N-H) of another molecule | Intermolecular H-Bond | Indicates the terminal amino group can act as both a hydrogen bond donor and acceptor. |

Applications of 4 Chloro 3 Hydrazinylpyridine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The inherent reactivity of the hydrazinyl group makes 4-Chloro-3-hydrazinylpyridine an excellent starting material for constructing more complex heterocyclic systems. The two nitrogen atoms of the hydrazine (B178648) group can participate in cyclization reactions with various electrophiles, leading to the formation of fused bicyclic and polycyclic structures with a pyridine (B92270) core.

This compound is a key precursor for synthesizing advanced polycyclic systems where another heterocyclic ring is fused to the pyridine core. The hydrazinyl group can react with dicarbonyl compounds, β-ketoesters, or similar reagents to form fused five- or six-membered rings, such as pyrazoles, pyridazines, or triazoles.

For instance, the reaction of a hydrazinylpyridine with a 1,3-dicarbonyl compound can lead to the formation of a pyrazolo[3,4-b]quinoline scaffold. nih.gov These types of fused heterocyclic systems are of significant interest due to their wide range of biological activities. nih.gov The general synthetic strategy involves the condensation of the hydrazine moiety to form a hydrazone, followed by an intramolecular cyclization. The resulting polycyclic structures serve as core scaffolds for further functionalization, often leveraging the chloro-substituent for introducing additional diversity. Pyrido[3,4-c]pyridazines are another class of polycyclic derivatives that can be synthesized from pyridine precursors, representing rare but promising scaffolds in medicinal chemistry. mdpi.com

| Target Polycyclic System | Typical Co-Reagent | Resulting Fused Ring | Significance |

|---|---|---|---|

| Pyrazolo[3,4-b]quinolines | 1,3-Dicarbonyl Compounds | Pyrazole (B372694) | Scaffolds for antimicrobial and antiviral agents. nih.gov |

| Pyrido[3,4-c]pyridazines | α,β-Unsaturated Ketones/Esters | Pyridazine | Promising scaffolds in medicinal chemistry. mdpi.com |

| Triazolo[4,3-a]pyridines | Carboxylic Acid Derivatives | Triazole | Core structures in various bioactive molecules. |

The hydrazinyl group, with its hydrogen bond donor and acceptor capabilities, along with the pyridine nitrogen, makes this compound a suitable building block for constructing macrocycles and supramolecular assemblies. Hydrazide derivatives of pyridines can be reacted with dicarboxylic acid dianhydrides to form large macrocyclic structures containing multiple amide and imide linkages. nih.gov

In the context of supramolecular chemistry, the chloro-substituent and the amino groups of the hydrazine moiety can participate in forming ordered crystalline structures through non-covalent interactions like hydrogen and halogen bonding. mdpi.com The chloro-group can act as an electrophilic site (sigma hole), engaging in halogen bonding that helps direct the crystal growth and stabilize the resulting supramolecular assembly. mdpi.com These organized structures are crucial in the design of functional materials and in understanding molecular recognition phenomena.

Role in the Development of Agrochemical Intermediates

Pyridine-based compounds are foundational to the development of modern agrochemicals, including herbicides and insecticides, due to their high efficiency and low toxicity. agropages.com Chloro- and hydrazino-substituted pyridines are important intermediates in the synthesis of these active ingredients. chemimpex.com

This compound serves as a valuable scaffold for the synthesis of novel herbicidal agents. The pyridine core is a key feature in a class of synthetic auxin herbicides. mdpi.com Research has focused on creating derivatives such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which have shown significant herbicidal activity. mdpi.com In these syntheses, a hydrazinylpyridine intermediate is often used to construct the pyrazolyl ring attached to the pyridine core. The resulting compounds have demonstrated potent inhibition of root growth in various weed species. mdpi.com Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid precursors, have shown good herbicidal activity against grasses like bentgrass. nih.gov

The development of insecticides is a prominent application for chlorohydrazinylpyridine derivatives. This structural motif is a key component in the synthesis of a range of modern insecticides. Diacylhydrazine insecticides, in particular, have attracted considerable attention due to their simple structure, low toxicity, and high selectivity. nih.gov These compounds often contain a substituted pyridine ring linked to a hydrazine-based scaffold.

For example, isomers like 3-chloro-2-hydrazinopyridine (B1363166) are documented intermediates in the synthesis of chlorantraniliprole, a major commercial insecticide. gugupharm.com The hydrazine moiety is essential for forming the diacylhydrazine structure responsible for the insecticidal activity. nih.gov Research has shown that diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold exhibit favorable insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. nih.gov Similarly, N-pyridylpyrazole thiazole (B1198619) derivatives have been developed as potent insecticides, with some compounds showing excellent activity against various Spodoptera species. mdpi.com

| Insecticide Class | Role of Hydrazinylpyridine Intermediate | Example Target Pests | Reference |

|---|---|---|---|

| Anthranilic Diamides (e.g., Chlorantraniliprole) | Core building block for the pyrazole-pyridine structure. | Lepidopteran species | gugupharm.com |

| Diacylhydrazines | Forms the essential diacylhydrazine pharmacophore. | Helicoverpa armigera, Plutella xylostella | nih.gov |

| N-Pyridylpyrazole Thiazoles | Precursor for the N-pyridylpyrazole core. | Plutella xylostella, Spodoptera exigua | mdpi.com |

Utilization in Materials Science for Specialty Polymers and Coatings

Beyond life sciences, this compound and its isomers have potential applications in materials science. The compound is explored for its utility in developing novel materials, including specialty polymers and functional coatings that require specific chemical properties. chemimpex.com

The reactive nature of the hydrazinyl group allows it to be incorporated into polymer structures. For example, hydrazide derivatives can be used as components in the synthesis of polyurethane coatings. google.com The hydrazine moiety can act as a chain extender or cross-linking agent, reacting with isocyanate groups to form a stable polymer network. Incorporating such heterocyclic hydrazone ligands into polyurethane coatings can also impart desirable properties like flame retardancy and antimicrobial resistance to the final material. researchgate.net The pyridine ring itself can enhance the thermal stability and mechanical properties of the polymer matrix.

Synthesis of Monomers for Functional Materials

In the realm of materials science, this compound shows promise as a precursor for the synthesis of novel monomers. These monomers can then be polymerized to create functional materials with tailored properties. The hydrazinyl group (-NHNH2) is a potent nucleophile, readily reacting with electrophilic functional groups such as aldehydes, ketones, and acyl chlorides. This reactivity allows for the incorporation of the pyridine moiety into larger molecular structures, which can then be polymerized.

For instance, the reaction of this compound with a dicarboxylic acid chloride could yield a monomer containing a hydrazide linkage and a pyridine ring. Such a monomer could potentially be used in the synthesis of polyamides or polyhydrazides. The presence of the pyridine ring within the polymer backbone can impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

While specific research detailing the synthesis of a wide range of monomers from this compound is still emerging, the fundamental reactivity of the hydrazinyl group is well-established in organic synthesis. The following table illustrates potential reactions for monomer synthesis:

| Reactant for this compound | Resulting Functional Group | Potential Polymer Class |

| Diacyl Chloride | Di-hydrazide | Polyhydrazide |

| Diisocyanate | Hydrazide-urea linkage | Polyurea-hydrazide |

| Terephthalaldehyde | Hydrazone | Polyhydrazone |

These reactions pave the way for creating a diverse array of monomers, each capable of forming polymers with unique characteristics.

Contribution to Polymer Durability and Resistance Properties

The incorporation of pyridine-based structures, such as that from this compound, into a polymer matrix can significantly enhance the material's durability and resistance to various environmental stressors. The rigid aromatic structure of the pyridine ring can increase the thermal stability of the resulting polymer by raising its glass transition temperature and decomposition temperature.

Furthermore, the nitrogen atom in the pyridine ring can act as a radical scavenger, which may help to protect the polymer from degradation caused by UV radiation and oxidative processes. The presence of the chloro-substituent could also influence the polymer's properties, potentially increasing its resistance to chemical attack and reducing its flammability.

Reagent in Analytical Chemistry Methodologies

The reactive hydrazinyl group of this compound also makes it a candidate for use as a reagent in analytical chemistry, particularly for the derivatization of carbonyl compounds.

Development of Detection and Quantification Reagents for Other Chemical Substances in Research

Hydrazine derivatives are widely used as derivatizing agents for aldehydes and ketones. The reaction between the hydrazinyl group and a carbonyl group forms a stable hydrazone derivative. This reaction is often employed to facilitate the detection and quantification of carbonyl compounds. By reacting an analyte with a derivatizing agent like this compound, a new compound is formed that may be more easily detectable by spectroscopic methods, such as UV-Vis or fluorescence spectroscopy.

The pyridine ring in this compound contains a chromophore that absorbs UV light. When it reacts with a carbonyl compound to form a hydrazone, the resulting molecule will also be UV-active, allowing for the quantification of the original carbonyl compound using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. The specificity of the reaction between the hydrazinyl group and carbonyl compounds allows for the selective detection of these analytes in complex mixtures.

Chromatographic Derivatization Agent Studies

In chromatography, derivatization is a key technique used to improve the separation and detection of analytes. Pre-column derivatization involves reacting the analyte with a reagent before it is introduced into the chromatograph. The use of hydrazine-based reagents for the derivatization of aldehydes and ketones prior to HPLC analysis is a well-established methodology.

While specific studies focusing exclusively on this compound as a chromatographic derivatization agent are not widely available, the principle is based on the known reactivity of similar compounds like 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of this compound with a carbonyl-containing analyte would produce a hydrazone with a distinct retention time in an HPLC system, allowing for its separation from other components in a sample. The UV-absorbing properties of the pyridine ring would then enable its detection.

The following table outlines the general steps and potential advantages of using a hydrazine-based reagent like this compound in chromatographic analysis:

| Step | Description | Potential Advantage |

| Derivatization | Reaction of the analyte (e.g., an aldehyde) with this compound. | Forms a stable, UV-active derivative. |

| Separation | The resulting hydrazone is separated from other sample components using HPLC. | The derivative may have better chromatographic properties (e.g., retention, peak shape) than the original analyte. |

| Detection | The separated hydrazone is detected using a UV detector. | The pyridine chromophore allows for sensitive detection. |

| Quantification | The amount of the hydrazone is measured, which corresponds to the amount of the original analyte. | Enables accurate quantification of the carbonyl compound. |

Further research is needed to fully explore and characterize the specific applications and performance of this compound in these analytical methodologies.

Future Research Directions and Emerging Methodologies in 4 Chloro 3 Hydrazinylpyridine Chemistry

Exploration of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and subsequent functionalization of the 4-Chloro-3-hydrazinylpyridine scaffold can be significantly advanced by moving beyond classical methods and exploring modern catalytic strategies. Transition-metal-catalyzed reactions, in particular, offer powerful tools for creating and modifying such heterocyclic systems with high efficiency and selectivity. beilstein-journals.org

Future research should focus on the development of catalytic C-H bond functionalization, which allows for the direct modification of the pyridine (B92270) ring without the need for pre-functionalized starting materials. researchgate.net Catalysts based on palladium, rhodium, or iridium could enable the introduction of new substituents at specific positions, offering a streamlined route to novel derivatives. beilstein-journals.org For instance, a rhodium-catalyzed C-H alkylation could be employed to introduce alkyl groups at the C2 or C6 positions, enhancing the molecular complexity and potentially modulating biological activity.

Another promising avenue is the use of versatile cross-coupling reactions. Palladium-catalyzed methods, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, could be adapted for the synthesis of this compound. tandfonline.comchemrxiv.org A hypothetical synthetic route could involve the palladium-catalyzed hydrazination of a 3,4-dichloropyridine (B130718) precursor. Furthermore, the existing chloro-substituent on the target molecule serves as a handle for subsequent functionalization, allowing for the introduction of aryl, alkyl, or other functional groups. Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable and cost-effective alternative. acs.org

The table below summarizes potential catalytic systems that could be explored for the synthesis and functionalization of this compound.

| Catalytic Approach | Potential Catalyst System | Target Transformation | Anticipated Advantages |

| C-H Alkylation | [Rh(Cp*)Cl2]2 / AgSbF6 | Direct introduction of alkyl groups onto the pyridine ring. | Atom economy, reduced synthetic steps. |

| C-H Arylation | Pd(OAc)2 / Ligand (e.g., SPhos) | Direct introduction of aryl groups. | Bypasses the need for halogenated precursors. |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 / Base | Functionalization at the C4 position by replacing chlorine. | Broad functional group tolerance, well-established. |

| Buchwald-Hartwig Amination | Ni(cod)2 / Ligand (e.g., BINAP) | Synthesis via coupling of 3,4-dichloropyridine with hydrazine (B178648). | Potential for milder reaction conditions with nickel catalysts. |

| Photoredox Catalysis | Ir or Ru-based photocatalyst | Radical-based functionalization at various positions. | Mild conditions, unique reactivity pathways. acs.org |

These advanced catalytic methods promise to expand the chemical space accessible from this compound, enabling the rapid generation of diverse compound libraries for further investigation.

Development of Green Chemistry Protocols for Compound Preparation

In line with the growing emphasis on sustainable chemical manufacturing, the development of green chemistry protocols for the preparation of this compound is a critical research direction. nih.gov These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

A key area of development is the use of nanocatalysts . These materials offer high surface area-to-volume ratios and can often be recovered and reused, reducing catalyst waste and cost. rsc.org For pyridine synthesis, catalysts like copper ferrite (B1171679) (CuFe2O4) or AlCl3-loaded ZnO nanoparticles have been shown to be effective in multicomponent reactions under solvent-free conditions. researchgate.netrsc.org A potential green synthesis for this compound could involve a one-pot, four-component reaction using a recyclable magnetic nanocatalyst, combining a suitable precursor, an ammonium (B1175870) source, and hydrazine hydrate (B1144303). rsc.org

Microwave-assisted synthesis is another powerful green chemistry tool that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. acs.orgorganic-chemistry.org The application of microwave irradiation to the synthesis of pyridines and the formation of hydrazinyl moieties has been well-documented and could be adapted for the target compound, reducing energy consumption compared to conventional heating. nih.govresearchgate.net

Furthermore, the choice of solvent is a cornerstone of green chemistry. Future protocols should aim to replace hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. rasayanjournal.co.in Solvent-free reactions, where the reactants are mixed in the presence of a solid catalyst, represent an ideal scenario for minimizing solvent waste. rsc.org

The table below compares potential green synthetic approaches with traditional methods.

| Parameter | Traditional Method | Potential Green Protocol | Sustainability Advantage |

| Catalyst | Homogeneous acids/bases, stoichiometric reagents. | Heterogeneous, reusable nanocatalyst (e.g., Fe3O4@SiO2). | Catalyst recyclability, reduced waste. rsc.org |

| Solvent | Volatile organic compounds (e.g., DMSO, Toluene). | Water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental pollution. nih.gov |

| Energy Source | Conventional heating (oil bath, heating mantle) for several hours. | Microwave irradiation for minutes. | Significant reduction in energy consumption and reaction time. acs.org |

| Reaction Type | Multi-step synthesis with intermediate isolation. | One-pot, multicomponent reaction (MCR). | Process intensification, less waste, higher atom economy. researchgate.net |

| Activation | Thermal energy. | Ultrasound irradiation. | Enhanced reaction rates under mild conditions. ijarsct.co.in |

By integrating these green chemistry principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible.

Integration with Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry, or continuous flow processing, is a transformative technology in chemical synthesis that offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. nih.govmtak.hu The application of flow chemistry to the synthesis of heterocyclic compounds like this compound is a promising area for future research. springerprofessional.demdpi.com

A continuous flow process for synthesizing this compound could be designed where reactants are pumped through a heated and pressurized tube or a packed-bed microreactor. organic-chemistry.org This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net The small reactor volume significantly improves heat transfer and minimizes the risks associated with handling potentially hazardous reagents like hydrazine. nih.gov

For example, a process could be envisioned where a solution of 3,4-dichloropyridine and hydrazine hydrate are continuously mixed and passed through a heated coil reactor. The short residence time at elevated temperatures, which is difficult and unsafe to achieve in large batch reactors, could accelerate the reaction significantly. beilstein-journals.org Furthermore, multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolating and purifying intermediates. mtak.hu

The table below outlines a hypothetical set of parameters for a continuous flow synthesis of this compound.

| Parameter | Proposed Value/Condition | Rationale |

| Reactor Type | Packed-bed microreactor with a solid-supported catalyst or heated coil reactor. | Enhanced mixing and heat transfer; allows for heterogeneous catalysis. organic-chemistry.org |

| Reactants | 3,4-Dichloropyridine, Hydrazine Hydrate in a suitable solvent (e.g., Ethanol). | Readily available starting materials for nucleophilic aromatic substitution. |

| Temperature | 120 - 180 °C | Higher temperatures accelerate the reaction; feasible and safe in a flow system. |

| Pressure | 10 - 20 bar | Allows for heating solvents above their boiling points, further increasing reaction rates. |

| Residence Time | 5 - 20 minutes | Drastic reduction from typical multi-hour batch reactions. acs.org |

| Downstream Processing | In-line extraction or crystallization module. | Enables continuous purification and isolation of the final product. |

The integration of flow chemistry not only offers a more efficient and safer manufacturing process but also aligns with the principles of process intensification and green chemistry by reducing solvent waste and energy consumption. nih.gov Autonomous self-optimizing systems can even be integrated to rapidly identify the optimal reaction conditions. rsc.org

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To fully optimize the synthesis of this compound, particularly within novel catalytic or flow chemistry frameworks, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), enable real-time, in situ monitoring of chemical reactions without the need for sampling and offline analysis.

Fourier Transform Infrared (FTIR) spectroscopy , particularly with Attenuated Total Reflectance (ATR) probes (ReactIR), is a powerful tool for this purpose. An ATR probe inserted directly into the reaction vessel can continuously track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. For the synthesis of this compound, this could involve monitoring the disappearance of a C-Cl stretching vibration from the precursor and the appearance of N-H stretching and bending vibrations from the hydrazinyl group.

Raman spectroscopy offers a complementary technique. It is particularly sensitive to non-polar bonds and symmetric vibrations and is less susceptible to interference from polar solvents like water. This could be advantageous for monitoring changes in the pyridine ring's vibrational modes during functionalization.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy , although requiring more specialized equipment, provides the most detailed structural information. Flow NMR cells can be integrated directly into a continuous flow synthesis setup, providing real-time data on conversion rates and the formation of regioisomers or other impurities. nih.gov

The application of these techniques would facilitate rapid process development and ensure consistent product quality.

| Technique | Information Provided | Application in this compound Synthesis |

| ReactIR (FTIR) | Real-time concentration profiles of key reactants and products. | Tracking the consumption of 3,4-dichloropyridine and the formation of the hydrazinylpyridine product. Identifying reaction endpoints. |

| Raman Spectroscopy | Changes in molecular structure, particularly skeletal vibrations. | Monitoring the functionalization of the pyridine ring and confirming structural integrity. |

| In situ NMR | Detailed structural information, quantification of isomers and impurities. | Confirming regioselectivity of the hydrazination, quantifying yield, and detecting byproducts in real-time within a flow reactor. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species. | Tracking the formation of conjugated systems or colored intermediates and products. |

By employing these advanced analytical methods, researchers can gain unprecedented insight into the reaction mechanism, enabling data-driven optimization for improved yield, purity, and efficiency.

Expanded Scope of Computational Studies for Predictive Design

Computational chemistry provides a powerful predictive tool that can guide and accelerate the experimental development of new synthetic methods and novel molecules based on the this compound scaffold. By leveraging theoretical models, researchers can save significant time and resources.